N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-12-11-26-16(19(22-12)25-4-6-30-7-5-25)9-15(24-26)20(27)23-14-10-17(28-2)13(21)8-18(14)29-3/h8-11H,4-7H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCHZVLONZVVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(=N1)N4CCSCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the thiazinan ring: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a thiazinan derivative, often under reflux conditions in the presence of a suitable solvent.
Attachment of the chlorinated dimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine-thiazinan intermediate reacts with 4-chloro-2,5-dimethoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF, potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole ring structure is known for its biological activity, and derivatives have been synthesized to evaluate their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
- A study investigated the cytotoxicity of pyrazole derivatives, including N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide against human cancer cell lines such as colon, breast, and cervical cancer. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxic activity and induced apoptosis in cancer cells .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colon | 15 | Apoptosis induction |
| Compound B | Breast | 20 | Cell cycle arrest |
| N-(4-chloro...) | Cervical | 10 | Apoptosis induction |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. Its structural features suggest potential activity as a modulator of neurotransmitter systems.
Case Study: Neuroprotective Effects
- Research has indicated that pyrazolo compounds can exhibit neuroprotective properties. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the pyrazole ring and subsequent modifications to enhance its biological activity.
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| Step 1 | Pyrazole formation (e.g., hydrazine) | Pyrazolo intermediate |
| Step 2 | Thiomorpholine reaction | Thiomorpholine derivative |
| Step 3 | Carboxamide formation | N-(4-chloro...) |
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide: Shares the chlorinated dimethoxyphenyl group but differs in the core structure.
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains a similar phenyl group but has different functional groups and core structure.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, thiazinan ring, and chlorinated dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core substituted with a chloro-dimethoxyphenyl group and a thiomorpholine moiety. The presence of these functional groups is pivotal in determining its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : The pyrazole scaffold is well-documented for its role in inhibiting various protein kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation. The compound may act as an ATP-competitive inhibitor against specific kinases involved in tumor growth and metastasis .
- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in reducing inflammatory responses. This compound may modulate inflammatory cytokines and pathways, similar to other pyrazole-based drugs like celecoxib .
- Apoptosis Induction : Studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. This could be a potential mechanism for the anticancer effects of this compound.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis at micromolar concentrations. For instance, treatment with the compound resulted in a significant reduction in viability in MCF-7 breast cancer cells compared to control groups.
- Animal Models : In vivo studies on murine models of inflammation showed that administration of the compound led to reduced swelling and pain responses comparable to established anti-inflammatory drugs. The results indicated a potential for therapeutic use in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step routes:
Core Pyrazolo[1,5-a]pyrazine Formation : Base-catalyzed cyclization of pyrazole intermediates with substituted pyrazines under reflux conditions .
Thiomorpholine Incorporation : Reaction of the pyrazolo[1,5-a]pyrazine core with thiomorpholine derivatives via nucleophilic substitution or coupling reactions, often using coupling agents like EDCI/HOBt .
Carboxamide Coupling : Amide bond formation between the pyrazolo[1,5-a]pyrazine intermediate and 4-chloro-2,5-dimethoxyaniline using carbodiimide-based reagents (e.g., DCC or EDCI) .
Purification is achieved via column chromatography and recrystallization, with yields ranging from 20–35% depending on the step .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the pyrazolo[1,5-a]pyrazine core, thiomorpholine ring protons (δ 2.5–3.5 ppm for S-CH2 groups), and aromatic methoxy signals (δ 3.8–4.0 ppm) .
- LC-MS : Validates molecular weight (e.g., calculated [M+H]+ ~529.1) and detects impurities .
- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiomorpholine incorporation efficiency?
- Methodological Answer :
- Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) to enhance thiomorpholine coupling at the pyrazine 4-position, reducing side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of thiomorpholine derivatives, while elevated temperatures (80–100°C) accelerate reactivity .
- By-Product Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous workups to minimize impurities .
Q. What strategies resolve contradictions between theoretical and experimental NMR data?
- Methodological Answer :
- Dynamic Effects : Account for rotational barriers in the thiomorpholine ring (e.g., chair vs. boat conformers) that split proton signals .
- Impurity Profiling : Use preparative HPLC to isolate unexpected by-products (e.g., oxidation of thiomorpholine to morpholine sulfoxide) and re-analyze spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to assign ambiguous peaks .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the carboxamide and thiomorpholine moieties as hydrogen-bond donors .
- QSAR Modeling : Train models on pyrazolo[1,5-a]pyrazine derivatives to correlate substituents (e.g., chloro, methoxy) with activity trends .
- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
